![molecular formula C14H22N2O B8715203 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine
描述
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene ring This can be achieved through hydrogenation of naphthalene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance the compound’s solubility and bioavailability. The tetrahydronaphthalene ring provides structural stability and can interact with hydrophobic regions of target molecules.
相似化合物的比较
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the tetrahydronaphthalene ring.
N,N-Dimethylaminoethanol: Contains the dimethylamino group but has a simpler structure without the ethoxy group and tetrahydronaphthalene ring.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)15/h6-7,10,14H,3-5,8-9,15H2,1-2H3 |
InChI 键 |
FUSVWMCWZZVJML-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC1=CC2=C(C=C1)C(CCC2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

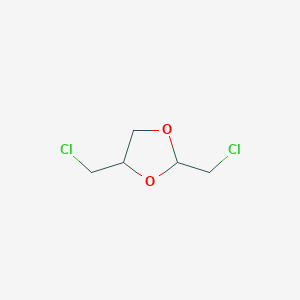

![6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B8715140.png)
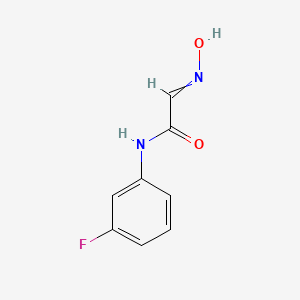
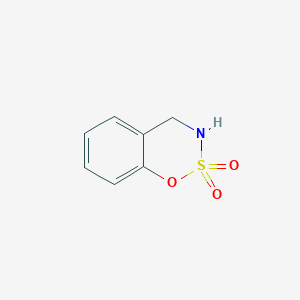
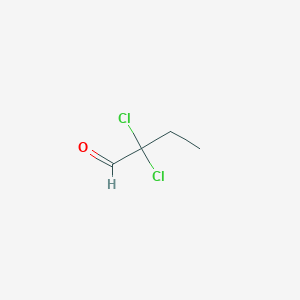
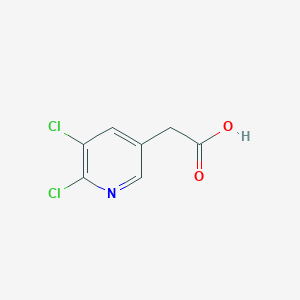
![6-Nitro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B8715170.png)
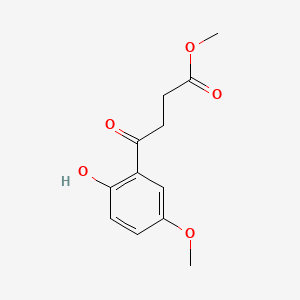
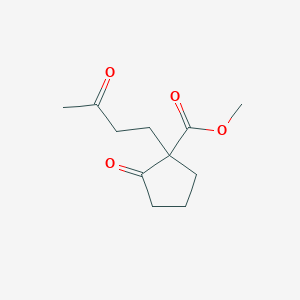
![N-[1-(Furan-2-yl)propylidene]hydroxylamine](/img/structure/B8715189.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid](/img/structure/B8715209.png)
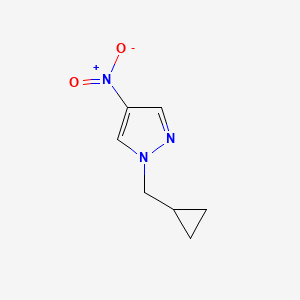
![1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene](/img/structure/B8715222.png)
